(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole
Overview
Description
Preparation Methods
Prodigiosin can be synthesized through various methods. One common synthetic route involves the condensation of 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde with 2-methyl-3-pentylpyrrole . The reaction typically requires acidic conditions and is carried out at elevated temperatures. Industrial production methods often involve the fermentation of bacteria known to produce Prodigiosin naturally. These bacteria are cultured under specific conditions to maximize the yield of Prodigiosin .
Chemical Reactions Analysis
Prodigiosin undergoes several types of chemical reactions:
Oxidation: Prodigiosin can be oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of Prodigiosin can be achieved using agents like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Prodigiosin can undergo substitution reactions, particularly at the pyrrole rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the Prodigiosin molecule .
Scientific Research Applications
Prodigiosin has a wide range of scientific research applications:
Chemistry: Prodigiosin is used as a model compound in studies of natural product synthesis and biosynthesis.
Biology: It is studied for its role in bacterial pigmentation and its ecological significance.
Medicine: Prodigiosin has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Prodigiosin is explored for its potential use as a natural dye in textiles and food products.
Mechanism of Action
Prodigiosin exerts its effects through several mechanisms:
Apoptosis Induction: Prodigiosin induces caspase-dependent apoptosis in cancer cells by activating the p53 pathway and inhibiting the mTORC1 and mTORC2 pathways.
Antibiotic Activity: It disrupts bacterial cell membranes, leading to cell death.
Immunosuppression: Prodigiosin inhibits the expression of inducible nitric oxide synthase (iNOS), reducing inflammation.
Comparison with Similar Compounds
Prodigiosin is unique among similar compounds due to its broad spectrum of biological activities. Similar compounds include:
Undecylprodigiosin: Another member of the prodiginine family, known for its antibiotic properties.
Cycloprodigiosin: A cyclic derivative of Prodigiosin with enhanced stability and biological activity.
Prodigiosin stands out due to its potent apoptotic and immunosuppressive effects, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,22-23H,4-6,8H2,1-3H3/b18-17-,19-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGQSEFBQTWRPT-UUPRNIFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(NC(=C1)C=C2C(=CC(=C3C=CC=N3)N2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(NC(=C1)/C=C\2/C(=C/C(=C/3\C=CC=N3)/N2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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